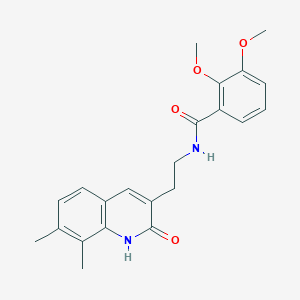![molecular formula C18H20N2O6S2 B2658584 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946338-09-6](/img/structure/B2658584.png)
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a dioxidoisothiazolidinyl group, a methylphenyl group, and a dihydrobenzo dioxine sulfonamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dioxidoisothiazolidinyl group: This can be achieved through the oxidation of isothiazolidine derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Introduction of the methylphenyl group: This step involves the coupling of a methylphenyl derivative with the dioxidoisothiazolidinyl intermediate, often using palladium-catalyzed cross-coupling reactions.
Formation of the dihydrobenzo dioxine sulfonamide moiety: This can be synthesized through sulfonation reactions, where a sulfonyl chloride reacts with the appropriate amine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonamide group to an amine or other derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts for cross-coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
Pathway interference: Disrupting specific biochemical pathways involved in disease processes.
類似化合物との比較
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A well-known antibiotic with a simpler structure.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Another antibiotic with a different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its complex structure, which may confer distinct biological activities and applications compared to simpler sulfonamide derivatives.
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S2/c1-13-3-4-14(20-7-2-10-27(20,21)22)11-16(13)19-28(23,24)15-5-6-17-18(12-15)26-9-8-25-17/h3-6,11-12,19H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZLWIRVUGDWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
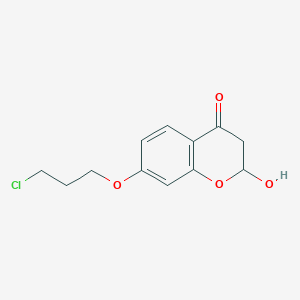
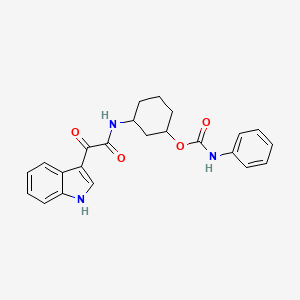
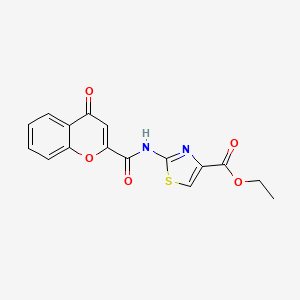
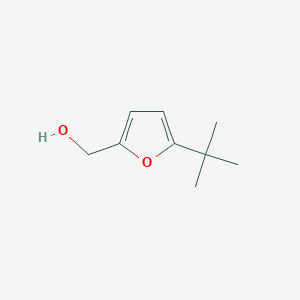
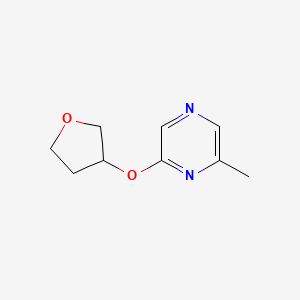
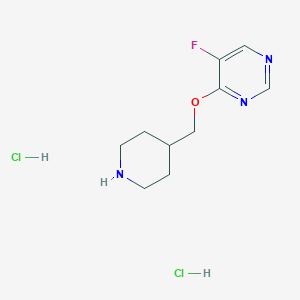

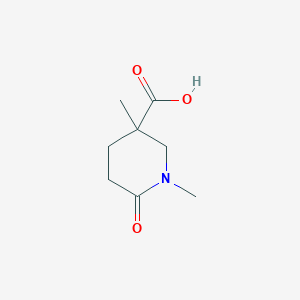
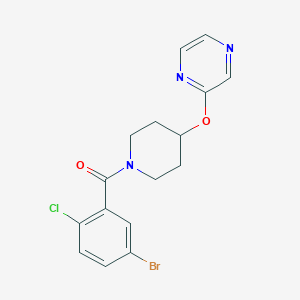
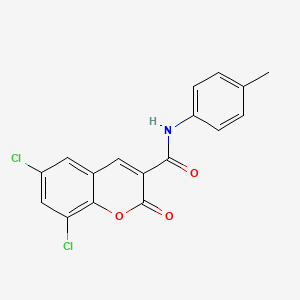
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2658516.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2658517.png)
